ethyl 3-[({5-[4-(prop-2-en-1-yloxy)phenyl]-2H-tetrazol-2-yl}acetyl)amino]benzoate
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Overview
Description
ETHYL 3-(2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE is a complex organic compound that features a combination of ester, amide, and tetrazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Amide Bond Formation: The tetrazole derivative is then reacted with an acyl chloride or anhydride to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The ester and amide groups can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
ETHYL 3-(2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 3-(2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to biological targets with high affinity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(2-{5-[4-(METHOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE
- ETHYL 3-(2-{5-[4-(ETHOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE
Uniqueness
ETHYL 3-(2-{5-[4-(PROP-2-EN-1-YLOXY)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDO)BENZOATE is unique due to the presence of the prop-2-en-1-yloxy group, which can impart specific electronic and steric properties, potentially enhancing its biological activity or material properties.
Properties
Molecular Formula |
C21H21N5O4 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
ethyl 3-[[2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N5O4/c1-3-12-30-18-10-8-15(9-11-18)20-23-25-26(24-20)14-19(27)22-17-7-5-6-16(13-17)21(28)29-4-2/h3,5-11,13H,1,4,12,14H2,2H3,(H,22,27) |
InChI Key |
SRCUCTCAEXWWNT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)OCC=C |
Origin of Product |
United States |
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